molecular formula C24H18N2O2 B12454200 N,N'-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine

N,N'-bis(4-hydroxybenzylidene)-naphthalene-1,5-diamine

Cat. No.: B12454200
M. Wt: 366.4 g/mol
InChI Key: DNKLHOMVPPUPID-UHFFFAOYSA-N
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Description

4-[(E)-({5-[(E)-[(4-hydroxyphenyl)methylidene]amino]naphthalen-1-yl}imino)methyl]phenol: is a complex organic compound characterized by its unique structure, which includes both naphthalene and phenol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({5-[(E)-[(4-hydroxyphenyl)methylidene]amino]naphthalen-1-yl}imino)methyl]phenol typically involves a multi-step process. One common method includes the condensation reaction between 4-hydroxybenzaldehyde and 5-amino-1-naphthaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and catalyst usage are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imine groups, converting them into corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features may allow it to act as an inhibitor or modulator of specific biological pathways.

Industry

In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(E)-({5-[(E)-[(4-hydroxyphenyl)methylidene]amino]naphthalen-1-yl}imino)methyl]phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, affecting their function. The imine groups can interact with nucleophiles, leading to covalent modifications of biomolecules. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-({5-[(E)-[(4-hydroxyphenyl)methylidene]amino]naphthalen-1-yl}imino)methyl]phenol: shares similarities with other naphthalene-based compounds and phenolic compounds.

    4-hydroxy-2-naphthaldehyde: Similar in structure but lacks the imine functionality.

    4-hydroxybenzaldehyde: Contains the phenolic hydroxyl group but lacks the naphthalene moiety.

Uniqueness

The uniqueness of 4-[(E)-({5-[(E)-[(4-hydroxyphenyl)methylidene]amino]naphthalen-1-yl}imino)methyl]phenol lies in its combination of naphthalene and phenol structures, along with the presence of imine groups

Properties

Molecular Formula

C24H18N2O2

Molecular Weight

366.4 g/mol

IUPAC Name

4-[[5-[(4-hydroxyphenyl)methylideneamino]naphthalen-1-yl]iminomethyl]phenol

InChI

InChI=1S/C24H18N2O2/c27-19-11-7-17(8-12-19)15-25-23-5-1-3-21-22(23)4-2-6-24(21)26-16-18-9-13-20(28)14-10-18/h1-16,27-28H

InChI Key

DNKLHOMVPPUPID-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2N=CC3=CC=C(C=C3)O)C(=C1)N=CC4=CC=C(C=C4)O

Origin of Product

United States

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